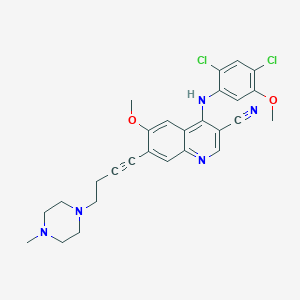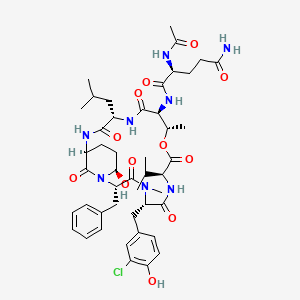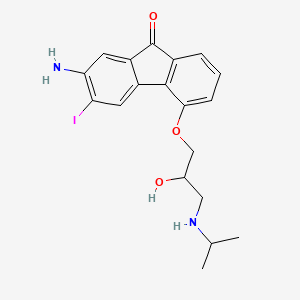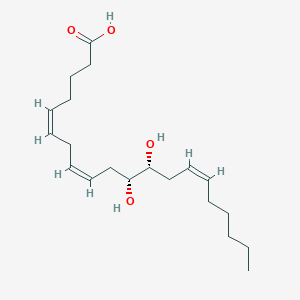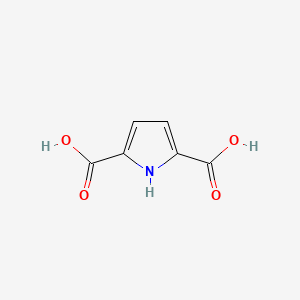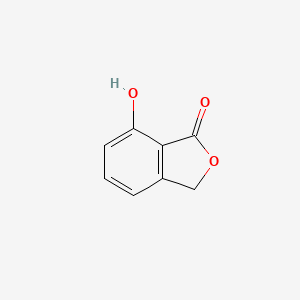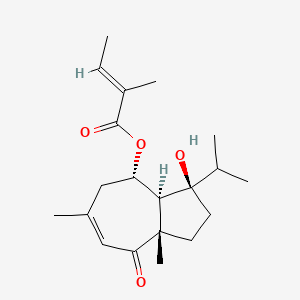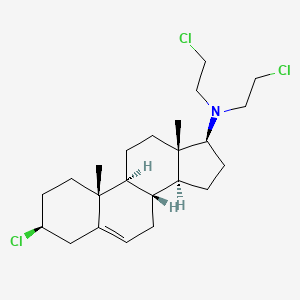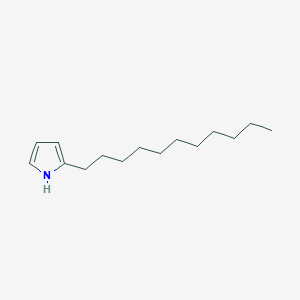
2-Undecylpyrrole
Overview
Description
2-Undecylpyrrole is an organic compound with the molecular formula C15H27N. It is a derivative of pyrrole, characterized by an undecyl group attached to the second position of the pyrrole ring. This compound is a key intermediate in the biosynthesis of various natural products, including undecylprodiginine and streptorubin B .
Mechanism of Action
Target of Action
2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of this compound are therefore the cells affected by these activities, particularly cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative .
Biochemical Pathways
The biosynthesis of this compound is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and this compound to form the natural product undecylprodiginine .
Result of Action
The result of the action of this compound is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .
Action Environment
The action of this compound, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .
Biochemical Analysis
Biochemical Properties
2-Undecylpyrrole plays a crucial role in biochemical reactions, particularly in the biosynthesis of prodiginine antibiotics. It interacts with several enzymes and proteins during its biosynthetic pathway. For instance, the enzymes RedL and RedK are involved in the generation of this compound from dodecanoic acid or its derivatives . Additionally, the enzyme RedH catalyzes the condensation of this compound with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde to form undecylprodiginine . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, particularly in bacterial cells. It is an intermediate in the production of prodiginines, which have been shown to exhibit anticancer, antimalarial, and immunosuppressive activities . The presence of this compound in the biosynthetic pathway affects cell signaling pathways, gene expression, and cellular metabolism, leading to the production of these bioactive compounds. The compound’s role in these processes highlights its importance in the overall metabolic network of the producing organisms.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in enzyme-catalyzed reactions. The compound binds to specific enzymes, such as RedL and RedK, which facilitate its conversion from precursor molecules . Additionally, this compound interacts with RedH, which catalyzes its condensation with other pyrrole derivatives to form complex prodiginine structures . These interactions are critical for the biosynthesis of bioactive compounds, and any disruption in these processes can affect the overall production of prodiginines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the presence of this compound influences the production of prodiginines and other secondary metabolites. These temporal effects are important for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to promote the production of prodiginines without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the production of prodiginines. It interacts with enzymes such as RedL, RedK, and RedH, which facilitate its conversion and incorporation into complex pyrrole structures . These metabolic pathways are essential for the biosynthesis of bioactive compounds with potential therapeutic applications. The compound’s role in these pathways highlights its importance in the overall metabolic network of the producing organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it participates in biosynthetic reactions . The transport and distribution of this compound are critical for its function and effectiveness in producing bioactive compounds.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules involved in its biosynthetic pathway . The localization of this compound within cells is essential for its activity and function in producing bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Undecylpyrrole can be synthesized through several methods. One common approach involves the condensation of dodecanoic acid or its derivatives with pyrrole under specific reaction conditions. The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of this compound from dodecanoic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. Streptomyces coelicolor, a bacterium known for its ability to produce prodiginines, is genetically engineered to enhance the production of this compound. This involves the manipulation of the red gene cluster to optimize the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: 2-Undecylpyrrole undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as Rieske oxygenase, leading to the formation of products like streptorubin B.
Reduction: Involves the reduction of the pyrrole ring, which can be catalyzed by specific enzymes.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and non-heme iron-dependent oxidases are commonly used.
Reduction: Specific reductases and reducing agents are employed.
Substitution: Electrophiles such as alkyl halides and sulfonyl chlorides are used under mild conditions.
Major Products:
Streptorubin B: Formed through oxidative cyclization.
Undecylprodiginine: A product of the condensation of this compound with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde.
Scientific Research Applications
2-Undecylpyrrole has several applications in scientific research:
Comparison with Similar Compounds
Undecylprodiginine: A direct derivative of 2-undecylpyrrole with potent biological activities.
Streptorubin B: Another derivative formed through oxidative cyclization.
Prodigiosin: A related compound with a similar tripyrrole structure.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of various bioactive prodiginines. Its ability to undergo diverse chemical reactions and form complex natural products highlights its significance in both natural and synthetic chemistry .
Properties
IUPAC Name |
2-undecyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHBNXWXKXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451316 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61930-40-3 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?
A1: this compound is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]
Q2: How does the enzyme RedG utilize this compound in the biosynthesis of streptorubin B?
A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of this compound and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]
Q3: Can modifications to the structure of this compound be tolerated by the enzymes involved in prodiginine biosynthesis?
A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of this compound, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]
Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving this compound?
A4: Research using stereospecifically deuterium-labeled this compound has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of this compound. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]
Q5: What are the potential applications of understanding the biosynthetic pathway involving this compound?
A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



